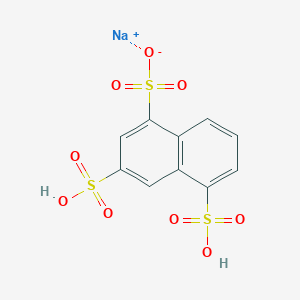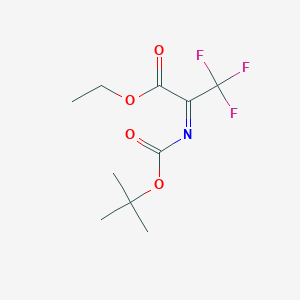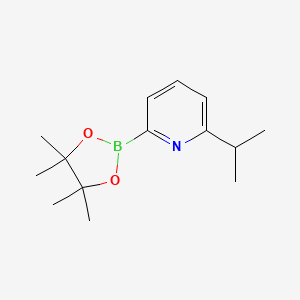
sodium;3,5-disulfonaphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3,5-disulfonaphthalene-1-sulfonate is a chemical compound with the molecular formula C10H9NaO9S3. It is a sodium salt derivative of naphthalene trisulfonic acid. This compound is known for its high solubility in water and is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3,5-disulfonaphthalene-1-sulfonate typically involves the sulfonation of naphthalene. The process begins with the reaction of naphthalene with sulfuric acid, leading to the formation of naphthalene-1-sulfonic acid. Further sulfonation at the 3 and 5 positions results in the formation of naphthalene-1,3,5-trisulfonic acid. The final step involves neutralizing the trisulfonic acid with sodium hydroxide to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
Sodium;3,5-disulfonaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitro compounds, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include sulfonic acids, sulfinates, thiols, and various substituted naphthalene derivatives .
Scientific Research Applications
Sodium;3,5-disulfonaphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a staining agent in microscopy.
Mechanism of Action
The mechanism of action of sodium;3,5-disulfonaphthalene-1-sulfonate involves its interaction with molecular targets through its sulfonate groups. These groups can form strong ionic bonds with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, influencing cellular pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Sodium;3,6-disulfonaphthalene-1-sulfonate
- Naphthalene-1,3,5-trisulfonic acid, sodium salt
- Naphthalene-1,3,6-trisulfonic acid, sodium salt
Uniqueness
Sodium;3,5-disulfonaphthalene-1-sulfonate is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better solubility, stability, and reactivity, making it more suitable for certain applications in research and industry .
Properties
Molecular Formula |
C10H7NaO9S3 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
sodium;3,5-disulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O9S3.Na/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);/q;+1/p-1 |
InChI Key |
PHLNOHAVZQJRIW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(9,9'-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12330367.png)
![2-[5-(Tert-butyl-dimethyl-silyloxy)-2-methylene-cyclohexylidene]-ethanol](/img/structure/B12330374.png)





![methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12330417.png)
